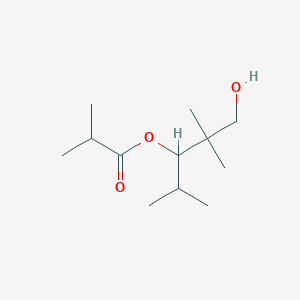

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate

Description

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is a branched-chain ester characterized by a hydroxyl group at the 3-position, two methyl groups at the 2,2-positions, and an isopropyl substituent on the propyl backbone. Its structure combines a hydrophobic isobutyrate ester moiety with a polar hydroxyl group, influencing its solubility, stability, and reactivity. The hydroxyl group may enhance biodegradability or alter compatibility with polymer matrices compared to non-hydroxylated analogs.

Properties

IUPAC Name |

(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIPYZUJVKWOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CO)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872294 | |

| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18491-15-1 | |

| Record name | 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18491-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalyst Design

The Chinese patent CN102153456B details a method where DBU catalyzes the condensation of isobutyraldehyde (144 g, 2 mol) with 37% formalin (170–210 g, 2.12–2.6 mol) under nitrogen. DBU’s bicyclic amidine structure facilitates deprotonation of formaldehyde, initiating a nucleophilic attack on isobutyraldehyde’s carbonyl group. This step forms 2,2-dimethyl-3-hydroxypropanal (pentaldol), a precursor that undergoes esterification with isobutyric acid derivatives.

Process Conditions and Performance Metrics

Reactions proceed at 35–50°C for 1 hour, achieving isobutyraldehyde conversions of 98.5–99.8% and hydroxy pivalaldehyde selectivities of 97.3–99.3%. Catalyst loading varies from 0.01 mol (1.1 g DBU) to 0.2 mol (28 g DBU), with higher loads marginally improving conversion but requiring post-reaction aqueous extraction for recovery. Post-treatment involves steam distillation to remove unreacted aldehydes, followed by cooling-induced crystallization of pentaldol (199.3–199.5 g yield, 89–90°C melting point).

Table 1: DBU-Catalyzed Condensation Outcomes

| DBU (mol) | Temp (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.01 | 50 | 98.5 | 99.3 |

| 0.02 | 35 | 99.3 | 98.4 |

| 0.03 | 50 | 99.5 | 97.3 |

| 0.20 | 50 | 99.8 | 98.0 |

Alkaline Catalysis and Isomer Control

Two-Step Alkaline Condensation

EP2436667A1 discloses a two-stage process using aqueous NaOH (5–30 wt%) to condense isobutyraldehyde into a mixture of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate and 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate. The first step (58–62°C, 8–12 minutes) achieves 68–72% conversion, while the second (88–92°C, 3–7 minutes) drives equilibration between isomers. Sodium isobutyrate (12.5 wt%) is introduced to suppress water interference, enhancing yield to >85%.

Isomer Separation via Distillation

Post-reaction, the organic phase undergoes four distillation steps under vacuum (1.3 kPa):

-

Light ends removal : 121°C top temperature isolates residual isobutyraldehyde.

-

Isomer fractionation : 126°C top temperature separates 2,2,4-trimethyl-1,3-pentanediol isobutyrate from the target ester.

-

Heavy ends purge : 145°C bottom temperature removes diisobutyrate byproducts (<1.1%).

Structural Characterization and Byproduct Management

NMR Validation of Product Identity

1H NMR (400 MHz, CDCl3) of the final product shows characteristic signals at δ 1.22 (s, 6H, gem-dimethyl), 3.78 (s, 2H, CH2OH), and 9.52 (s, 1H, aldehyde proton), confirming the 2,2-dimethyl-3-hydroxypropanal intermediate. Esterification introduces isobutyrate methyl groups at δ 1.05–1.15 (d, J = 6.8 Hz).

Byproduct Formation Pathways

Side products include 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from over-esterification and aldol adducts from uncontrolled formaldehyde polymerization. Kinetic control through phased temperature ramps limits diisobutyrate content to <2%.

Comparative Analysis of Catalytic Approaches

DBU vs. Alkaline Hydroxides

DBU offers mild conditions (35–50°C) and near-quantitative conversions but requires solvent recovery. Alkaline methods tolerate aqueous phases and enable continuous operation but demand stringent pH control to prevent Cannizzaro reactions.

Table 2: Catalyst Performance Comparison

| Parameter | DBU | NaOH |

|---|---|---|

| Temp Range (°C) | 35–50 | 58–92 |

| Conversion (%) | 98.5–99.8 | 68–72 |

| Selectivity (%) | 97.3–99.3 | >85 |

| Catalyst Recovery | Solvent extraction | Aqueous phase decant |

Industrial-Scale Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate undergoes various chemical reactions, including:

Esterification: The compound can be synthesized through esterification reactions.

Hydrolysis: It can be hydrolyzed back to 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid under acidic or basic conditions.

Common Reagents and Conditions

Esterification: Isobutyric acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

Oxidation: Corresponding carboxylic acids and other oxidation products.

Scientific Research Applications

Industrial Applications

1. Plasticizers in Polymer Production

- Role : 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is primarily utilized as a plasticizer in the production of flexible polymers, particularly polyvinyl chloride (PVC).

- Mechanism : It interacts with polymer chains to reduce intermolecular forces, thereby increasing flexibility and workability during manufacturing processes.

- Outcomes : The incorporation of this plasticizer results in PVC products that exhibit improved flexibility and durability .

2. Coalescing Agents in Paints and Coatings

- Role : The compound serves as a coalescing agent in latex paints and coatings.

- Mechanism : It lowers the minimum film-forming temperature of latex particles, facilitating the formation of a continuous film upon drying.

- Outcomes : Enhanced performance characteristics such as improved adhesion and durability of coatings are observed.

Scientific Research Applications

1. Biological Stabilizers

- Investigation : Research has explored the use of this compound as a stabilizer for certain biomolecules in biological systems.

- Potential : Its properties may aid in maintaining the stability of sensitive biological materials during storage or processing.

2. Drug Delivery Systems

- Exploration : The compound has been investigated for its potential applications in pharmaceutical formulations.

- Mechanism : By modifying the physical properties of drug formulations, it may enhance drug solubility and bioavailability.

Environmental Considerations

While this compound has beneficial applications, its environmental impact warrants attention. Studies indicate that plasticizers can migrate from products into the environment, potentially affecting indoor air quality and contributing to pollution. Ongoing research aims to assess the biodegradability and ecological effects of this compound .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate primarily involves its role as a plasticizer and coalescing agent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the polymer. As a coalescing agent, it helps in the formation of a continuous film by reducing the minimum film-forming temperature of latex particles. This compound does not have specific molecular targets or pathways but exerts its effects through physical interactions with other molecules .

Comparison with Similar Compounds

Diisobutyrate (CAS 6846-50-0)

- Structure : A di-ester lacking hydroxyl groups.

- Applications : Widely used as a plasticizer due to its low volatility and high compatibility with PVC .

- Key Differences: The absence of a hydroxyl group in 2,2,4-trimethylpentane diisobutyrate reduces polarity, enhancing its miscibility with non-polar polymers. The hydroxyl group in the target compound may increase hydrophilicity, limiting its utility in hydrophobic systems but improving biodegradability.

Propanoic Acid, 2-Methyl-, 2,2-Dimethyl-1-(2-Hydroxy-1-Methylethyl)Propyl Ester

- Structure : A positional isomer with a hydroxyl group on the 2-hydroxy-1-methylethyl chain rather than the 3-position.

- Key Differences :

2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Properties : Smaller molecular weight (104.1 g/mol vs. ~230–250 g/mol for esters), higher water solubility, and acidic behavior due to the carboxyl group .

- Relevance : Highlights the target compound’s susceptibility to hydrolysis under acidic or alkaline conditions, which may limit its shelf life in certain formulations.

Physical and Chemical Properties

Reactivity and Stability

- Hydrolysis: The target compound’s ester group is prone to hydrolysis, especially under extreme pH, yielding 2-hydroxyisobutyric acid and the corresponding alcohol . This contrasts with non-hydroxylated esters (e.g., 2,2,4-trimethylpentane diisobutyrate), which exhibit greater hydrolytic stability .

- Thermal Stability : The hydroxyl group may reduce thermal stability compared to fully alkylated esters, as seen in glycol derivatives, which degrade at elevated temperatures .

Environmental and Industrial Considerations

- Biodegradability: The hydroxyl group likely enhances biodegradability via oxidative pathways, a trait absent in non-hydroxylated plasticizers .

- Volatility : Compared to sulfur-containing esters (e.g., propyl mercaptan in shallot volatiles), the target compound is less volatile due to its larger molecular weight and branched structure .

Biological Activity

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate, also known by its CAS number 18491-15-1, is an organic compound with the molecular formula C12H24O3. It is a derivative of 2,2,4-trimethyl-1,3-pentanediol and is primarily used as a plasticizer and coalescing agent in various industrial applications, particularly in paints and coatings. This article explores the biological activity of this compound, including its potential applications in biological systems and its mechanisms of action.

- Molecular Weight : 216.32 g/mol

- Density : 0.945 g/cm³

- Boiling Point : 249°C at 760 mmHg

- Flash Point : 85.1°C

The primary mechanism of action for this compound involves its role as a plasticizer, which enhances the flexibility and durability of polymers by reducing intermolecular forces. This compound does not exhibit specific molecular targets but interacts physically with other molecules to exert its effects. Its ability to modify the physical properties of materials makes it a candidate for various applications in drug delivery systems and stabilization of biomolecules.

1. Plasticizer in Pharmaceuticals

Due to its unique chemical structure, this compound has been investigated for its potential use as a plasticizer in pharmaceutical formulations. Its incorporation can improve the mechanical properties and stability of drug delivery systems.

2. Stabilization of Biomolecules

Research indicates that this compound may stabilize certain biomolecules, enhancing their efficacy in biological systems. This stabilizing effect could be beneficial in various biochemical applications.

Study on Pharmacokinetics

A study examined the pharmacokinetic profiles of compounds similar to this compound using virtual screening against anti-inflammatory targets such as cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α). The results indicated that compounds with similar structures exhibited good absorption and distribution profiles without significant organ toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2,4-Trimethylpentane-1,3-diol | Contains hydroxyl groups | Used as a solvent; less branched than isobutyrate |

| 2-Ethylhexyl acetate | Ester formed from acetic acid | Commonly used as a plasticizer; different alkyl group |

| Butyl acrylate | Ester derived from acrylic acid | Used extensively in coatings; more reactive |

The branched structure of this compound provides enhanced solubility and compatibility with various polymers compared to linear counterparts.

Q & A

Basic: What methodologies are recommended for synthesizing 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate with high purity?

Methodological Answer:

To achieve high-purity synthesis, employ statistical Design of Experiments (DoE) to systematically explore variables (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify critical factors influencing yield and purity while minimizing experimental runs . Complement this with computational reaction path searches using quantum chemical calculations to predict energetically favorable pathways and intermediates, as demonstrated by the ICReDD framework . Validate purity via HPLC or GC-MS, ensuring baseline separation of byproducts.

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure and functional groups?

Methodological Answer:

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): H and C NMR to resolve stereochemistry and confirm branching in the alkyl chain.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O, ~1740 cm) and hydroxyl (O-H, ~3400 cm) stretches.

Cross-reference spectral data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .

Advanced: How can researchers design experiments to optimize reaction conditions for scale-up?

Methodological Answer:

Adopt a response surface methodology (RSM) within a DoE framework to model nonlinear relationships between variables (e.g., residence time, mixing efficiency) and outputs (yield, selectivity). Use computational fluid dynamics (CFD) simulations to predict mass/heat transfer limitations in scaled reactors . For kinetic studies, employ in-situ monitoring tools (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .

Advanced: How should discrepancies in experimental data (e.g., conflicting kinetic profiles) be resolved?

Methodological Answer:

Perform comparative analysis by replicating experiments under controlled conditions to isolate variables (e.g., trace moisture, catalyst deactivation) . Apply Bayesian statistical methods to quantify uncertainty in measurements and identify outliers . For mechanistic conflicts, use isotopic labeling (e.g., O in ester groups) paired with MS to trace reaction pathways and validate competing hypotheses .

Advanced: What computational strategies are effective for elucidating reaction mechanisms involving this compound?

Methodological Answer:

Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., esterification or hydrolysis). Combine with ab initio molecular dynamics (AIMD) to simulate solvent effects and transition states . Validate computational models with kinetic isotope effect (KIE) experiments or transient absorption spectroscopy to confirm predicted intermediates .

Advanced: Which separation technologies are suitable for isolating this compound from complex mixtures?

Methodological Answer:

For lab-scale purification, consider centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for high-resolution separation of stereoisomers. For industrial applications, evaluate membrane-based separation (e.g., nanofiltration) to isolate the compound based on molecular weight and hydrophobicity . Optimize solvent systems using Hansen solubility parameters to maximize selectivity .

Advanced: What reactor design considerations are critical for continuous synthesis of this compound?

Methodological Answer:

Design a microreactor system with precise temperature control and laminar flow to minimize side reactions. Use packed-bed reactors with immobilized enzymes or heterogeneous catalysts for reusable, high-surface-area systems . Integrate real-time process analytical technology (PAT) to monitor critical quality attributes (CQAs) and adjust feed rates dynamically .

Advanced: How can novel synthesis routes be validated for reproducibility and robustness?

Methodological Answer:

Apply orthogonal analytical methods (e.g., X-ray crystallography for solid-state structure validation, coupled with LC-MS for purity) . Conduct accelerated stability studies under varied pH, temperature, and humidity to assess degradation pathways. Use Monte Carlo simulations to model process variability and identify failure modes in scaled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.